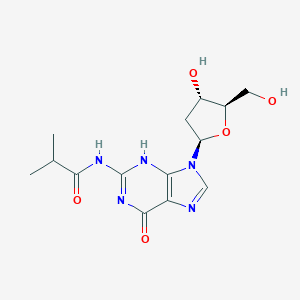

N2-Isobutyryl-2'-deoxyguanosine

説明

Structure

3D Structure

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218970 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-42-2 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Protective Group Chemistry for N2 Isobutyryl 2 Deoxyguanosine Derivatives

General Principles of Nucleoside Protection in Oligonucleotide Synthesis

The synthesis of DNA and RNA oligonucleotides relies on the sequential addition of nucleoside monomers to a growing chain. This process is complicated by the presence of multiple reactive functional groups on each nucleoside that are not involved in the formation of the desired phosphodiester backbone. umich.eduumich.edu To ensure the correct and efficient formation of internucleotide linkages, these reactive sites must be temporarily blocked or "protected." umich.eduumich.edu

Key functional groups requiring protection include:

The 5'-hydroxyl group: This is typically protected with an acid-labile group, such as the 4,4'-dimethoxytrityl (DMT) group. The DMT group is removed at the beginning of each coupling cycle to allow the addition of the next nucleoside. atdbio.comwikipedia.org

The exocyclic amino groups of adenine, guanine (B1146940), and cytosine: These groups are nucleophilic and must be protected to prevent side reactions during the coupling step. atdbio.comwikipedia.org The choice of protecting group is crucial as it must be stable throughout the synthesis and be readily removable at the end without damaging the newly synthesized oligonucleotide. biosyn.com

The phosphodiester linkage: During synthesis, the phosphate (B84403) group is protected, often as a 2-cyanoethyl phosphotriester, and is deprotected in the final step. atdbio.com

Synthesis of Key Intermediates for Solid-Phase Oligonucleotide Synthesis

For use in automated solid-phase oligonucleotide synthesis, N2-isobutyryl-2'-deoxyguanosine must be converted into specific, activated forms.

A crucial intermediate is the 5'-O-DMT protected version of this compound. broadpharm.com The dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group that is selectively attached to the 5'-hydroxyl group of the deoxyribose sugar. chemimpex.com This protection is essential for several reasons:

It prevents the 5'-hydroxyl group from participating in unwanted side reactions during the synthesis of the phosphoramidite (B1245037).

The lipophilic nature of the DMT group aids in the purification of the protected nucleoside by chromatography.

The bright orange color of the trityl cation released upon deprotection provides a convenient method for monitoring the efficiency of each coupling step during automated synthesis.

The synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine typically involves reacting this compound with DMT-chloride in the presence of a base like pyridine. mdpi.comnih.gov An efficient, four-step process for the preparation of a related compound, 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, has been developed and scaled up to the pilot plant level. nih.govsci-hub.se

Table 1: Properties of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

| Property | Value |

| Synonym | 5'-O-DMT-N2-IBu-dG |

| CAS Number | 68892-41-1 |

| Molecular Formula | C35H37N5O7 |

| Molecular Weight | 639.7 g/mol |

| Appearance | White to slight yellow powder |

| Storage | -20°C |

Data sourced from BroadPharm broadpharm.com and Chem-Impex chemimpex.com

The final step in preparing the building block for solid-phase synthesis is the conversion of the DMT-protected nucleoside into a phosphoramidite. This is achieved by reacting the 3'-hydroxyl group of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. mdpi.com

The resulting this compound phosphoramidite is the reactive monomer that is used in automated DNA synthesizers. researchgate.net The phosphoramidite chemistry allows for highly efficient coupling reactions, typically exceeding 99%, which is essential for the synthesis of long oligonucleotides. nih.gov The use of fully protected deoxynucleoside 3'-phosphoramidite building blocks is a key strategy to avoid side reactions associated with the guanine base. mdpi.comnih.gov

The stability of the protecting groups is a critical factor. For example, 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine was found to be labile under certain acidic conditions used in solid-phase synthesis, indicating that it may not be suitable for the incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides using standard phosphoramidite chemistry. mdpi.comresearchgate.net

Solid Support Conjugates (e.g., Controlled Pore Glass (CPG) Derivatives)

The initial step in solid-phase oligonucleotide synthesis is the covalent attachment of the first nucleoside monomer to an insoluble support, most commonly Controlled Pore Glass (CPG). umich.edu For this compound, this involves linking the 3'-hydroxyl group of the sugar moiety to the support, leaving the 5'-hydroxyl group, protected by a dimethoxytrityl (DMT) group, available for chain elongation.

The standard procedure involves a two-step process. First, the 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is reacted with succinic anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form a 3'-O-succinyl hemiester derivative. This succinate (B1194679) linker is then activated and coupled to an amino-functionalized CPG support, such as long-chain alkylamine CPG (LCAA-CPG), via a stable amide bond. umich.eduumich.edu

The general reaction scheme is as follows:

Succinylation: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine + Succinic Anhydride → 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-succinate

Coupling to CPG: The succinate derivative is then activated (e.g., with a carbodiimide) and reacted with the amino groups on the LCAA-CPG surface. umich.edu

The resulting product, 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-lcaa-CPG, is the starting material for the automated synthesis cycle. chemimpex.com This pre-derivatized support is commercially available, providing a reliable and convenient option for researchers undertaking oligonucleotide synthesis. chemimpex.comchemimpex.com The loading capacity of the support, typically measured in micromoles of nucleoside per gram of CPG, can be controlled by adjusting reaction times and conditions during the coupling process. umich.edu

Reactivity and Stability Considerations in Synthetic Applications

Stability during Acidic Deprotection Steps (e.g., Trityl Removal)

Each cycle of oligonucleotide synthesis begins with the removal of the acid-labile 5'-O-DMT group to expose the 5'-hydroxyl for the next coupling reaction. This is typically achieved by treatment with a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent. mdpi.com A critical requirement for the N2-isobutyryl group is that it remains intact during this repeated acidic treatment to prevent undesired branching or other side reactions at the exocyclic amine.

Research has shown that the N2-isobutyryl group on 2'-deoxyguanosine (B1662781) exhibits sufficient stability under these conditions. For instance, in a study on a related compound, 8-fluoro-N2-isobutyryl-2'-deoxyguanosine, the isobutyryl group was found to be relatively stable in 3% DCA, the reagent most suited for rapid DMTr removal in solid-phase synthesis. mdpi.comresearchgate.net While prolonged exposure to strong acids will eventually cleave the acyl group, the detritylation step is very rapid, often completed in under a minute, ensuring the integrity of the base protection. mdpi.com

| Acid Condition (in MeOH) | Half-life of 8-fluoro-N-isobutyryl-2'-deoxyguanosine | Suitability for DMTr Removal |

| 3% Trichloroacetic Acid (TCA) | 10.5 min | Effective, but potentially too harsh |

| 3% Dichloroacetic Acid (DCA) | 65.2 min | Optimal for rapid, selective removal |

| 3% Monochloroacetic Acid (MCA) | 145.8 min | Effective, but slower removal |

| 3% Benzoic Acid | Stable | Too weak for efficient removal |

| 80% Acetic Acid | Stable | Too weak for efficient removal |

Table 1: Stability of the N2-isobutyryl group on a modified deoxyguanosine under various acidic conditions used for detritylation. Data adapted from studies on 8-fluoro-N-isobutyryl-2'-deoxyguanosine. mdpi.comresearchgate.net

Stability during Ammonolysis and N-Acyl Deprotection

Following the completion of oligonucleotide chain assembly, the final step is the cleavage of the oligonucleotide from the solid support and the removal of all remaining protecting groups from the phosphate backbone and the nucleobases. This is typically accomplished in a single step by heating the support in concentrated aqueous ammonium (B1175870) hydroxide (B78521).

The N2-isobutyryl group is designed to be cleaved under these basic conditions. The deprotection mechanism involves nucleophilic attack by ammonia (B1221849) at the carbonyl carbon of the isobutyryl group, leading to its removal and the regeneration of the free amino group on the guanine base. Kinetic studies have confirmed that this compound can be effectively deblocked by ammonolysis. mdpi.com

However, the molecular context can influence the efficiency of this deprotection. For example, attempts to deprotect 8-fluoro-N2-isobutyryl-2'-deoxyguanosine with aqueous ammonium hydroxide did not yield the desired 8-fluoro-2'-deoxyguanosine. Instead, it resulted in a mixture of side products, indicating that the presence of the electron-withdrawing fluorine atom at the C8 position alters the reactivity of the guanine ring system, complicating the standard deprotection protocol. mdpi.comresearchgate.net This highlights that while generally reliable, the performance of the isobutyryl group can be sensitive to other modifications on the nucleoside.

Comparison with Alternative Guanine Protecting Groups (e.g., Phenoxyacetyl, Formamidine)

The choice of protecting group for the N2-position of guanine is a trade-off between stability during synthesis and ease of removal. The isobutyryl group is considered a "standard" protection, offering robust stability. However, alternative groups with different lability profiles are used for specific applications, such as the synthesis of sensitive or modified oligonucleotides.

Phenoxyacetyl (pac): The phenoxyacetyl group is significantly more labile than the isobutyryl group. It can be removed under much milder conditions, such as treatment with 29% ammonia at room temperature for less than four hours. umich.edu This makes it advantageous for the synthesis of oligonucleotides containing alkali-labile bases that might be degraded by the harsher conditions (e.g., elevated temperatures) required to remove the isobutyryl group. umich.edu

N,N-Dimethylformamidine (dmf): The formamidine (B1211174) group is another widely used protecting group known for its rapid deprotection kinetics. It offers a different reactivity profile compared to acyl groups. For instance, in a synthetic route to produce an 8-fluoro-2'-deoxyguanosine derivative, the N2-isobutyryl protected intermediate could be successfully fluorinated, whereas the corresponding N2-(N,N-dimethylformamidine) protected nucleoside failed to yield the desired product. mdpi.comresearchgate.net This demonstrates that the choice of protecting group can have a profound impact on the feasibility of subsequent chemical modifications to the nucleobase.

| Protecting Group | Structure | Key Features | Typical Deprotection Conditions |

| Isobutyryl (ibu) | Acyl | Standard, robust protection; stable to acidic detritylation. | Concentrated NH4OH, 55°C, overnight |

| Phenoxyacetyl (pac) | Acyl | More labile than isobutyryl; good for sensitive oligonucleotides. umich.edu | 29% NH4OH, Room Temp, < 4 hours umich.edu |

| Dimethylformamidine (dmf) | Amidine | Rapid deprotection kinetics; different reactivity profile to acyls. mdpi.comresearchgate.net | Concentrated NH4OH, 55°C |

Table 2: Comparison of common N2-protecting groups for deoxyguanosine in oligonucleotide synthesis.

Applications of N2 Isobutyryl 2 Deoxyguanosine in Advanced Nucleic Acid Research and Therapeutics

Oligonucleotide Synthesis and DNA Modification

N2-Isobutyryl-2'-deoxyguanosine is a cornerstone in the chemical synthesis of oligonucleotides, which are short, single-stranded DNA or RNA molecules. Its primary function is to serve as a protected form of deoxyguanosine, one of the four fundamental building blocks of DNA. The isobutyryl group acts as a protecting agent for the exocyclic amine of guanine (B1146940), preventing unwanted side reactions during the automated, step-wise assembly of the oligonucleotide chain. wikipedia.orgharvard.edu

Integration into DNA and RNA Oligonucleotides

The integration of this compound is a fundamental step in the synthesis of both DNA and RNA oligonucleotides. medchemexpress.comcymitquimica.com In the widely used phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis, this compound is utilized as a phosphoramidite building block. wikipedia.org This chemically modified nucleoside is sequentially coupled to a growing nucleic acid chain that is attached to a solid support. wikipedia.org The isobutyryl protecting group is crucial for preventing the reactive amino group of guanine from interfering with the phosphoramidite coupling reaction. wikipedia.orgharvard.edu

While its primary use is in DNA synthesis, the principles of protection chemistry are also applicable to RNA synthesis, which involves the incorporation of ribonucleosides. nih.gov The stability of the N2-isobutyryl group under the conditions required for RNA synthesis, which often involve additional protecting groups for the 2'-hydroxyl of the ribose sugar, makes it a suitable choice for the creation of RNA oligonucleotides. nih.gov However, research has also explored the challenges and the need for alternative N-protecting groups for the successful incorporation of modified guanosine (B1672433) analogs, such as 8-fluoro-2'-deoxyguanosine, into oligonucleotides. mdpi.comresearchgate.net

Facilitation of Modified Nucleotide Incorporation into Nucleic Acid Sequences

The use of this compound is not limited to the incorporation of the standard deoxyguanosine base. It plays a critical role in facilitating the incorporation of various modified nucleotides into nucleic acid sequences. nih.govbiosynth.com The robust and well-characterized nature of the isobutyryl protecting group chemistry provides a stable framework for the synthesis of oligonucleotides containing a wide array of modifications. These modifications can be on the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, and are introduced to confer specific properties to the oligonucleotide, such as increased stability, enhanced binding affinity, or fluorescent labeling.

For instance, the synthesis of oligonucleotides containing N2-alkyl-8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage, utilizes a similar protection strategy to enable the study of DNA repair mechanisms. morressier.com Furthermore, the synthesis of oligonucleotides with adducts from carcinogens has been achieved, allowing for detailed investigations into the mechanisms of mutagenesis. nih.govnih.gov The compatibility of the isobutyryl group with the reagents and conditions used for incorporating these modified units is key to the successful synthesis of these complex molecules. nih.gov

Role in Solid-Phase DNA Synthesis Efficiency and Purity

Furthermore, the solubility of the N2-isobutyryl-protected deoxyguanosine phosphoramidite in the organic solvents used for synthesis is a critical factor. wikipedia.org Unlike unprotected deoxyguanosine phosphoramidite, which has poor solubility, the protected version dissolves well, ensuring efficient delivery to the solid support and high coupling efficiencies. wikipedia.org At the end of the synthesis, the isobutyryl group can be readily removed under mild basic conditions, typically with aqueous ammonia (B1221849), without degrading the newly synthesized oligonucleotide chain. medchemexpress.com This straightforward deprotection step contributes to the high purity of the final oligonucleotide product. chemimpex.com

Genomic Research and Biotechnology Tool Development

The ability to synthesize custom oligonucleotides with high fidelity has revolutionized genomic research and has led to the development of a wide array of biotechnology tools. This compound, as a key component in this synthesis, has indirectly contributed to these advancements.

Application in Gene Therapy and Gene Delivery Systems

Gene therapy aims to treat or cure genetic disorders by introducing, deleting, or modifying genetic material within a patient's cells. The synthesis of therapeutic nucleic acids, such as short interfering RNAs (siRNAs) or guide RNAs for CRISPR-Cas9 systems, relies on the principles of oligonucleotide synthesis where protected nucleosides like this compound are employed. chemimpex.comchemimpex.com The stability and purity of these synthetic nucleic acids are critical for their therapeutic efficacy and safety.

Moreover, the development of effective gene delivery systems often involves the use of modified oligonucleotides to enhance stability, cellular uptake, and target specificity. chemimpex.com The chemical synthesis facilitated by this compound allows for the incorporation of these modifications, thereby contributing to the advancement of gene delivery technologies. biosynth.comchemimpex.com

Development of Antisense Oligonucleotides

Antisense oligonucleotides are short, synthetic nucleic acid strands designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of a particular gene. wikipedia.orgnih.gov This technology holds great promise for the treatment of a variety of diseases, including genetic disorders and cancers. nih.gov The synthesis of antisense oligonucleotides is a prime example of the application of the technologies discussed in this article.

This compound is a fundamental building block in the synthesis of many antisense oligonucleotides. wikipedia.orgchemimpex.com The chemical modifications often introduced into antisense drugs to increase their resistance to cellular nucleases and improve their binding affinity to the target mRNA are incorporated during the solid-phase synthesis process. nih.gov The reliability of the isobutyryl protecting group chemistry ensures the high-yield and high-purity production of these therapeutic molecules. chemimpex.com

Contributions to RNA Interference (RNAi) Applications

The contribution of this compound to RNA interference (RNAi) is foundational, albeit indirect. RNAi technologies, which utilize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression, rely on the availability of high-fidelity synthetic oligonucleotides.

Utilization in Advanced Biotechnological Tools (e.g., CRISPR Systems)

Similar to its role in RNAi, this compound is a vital component in the utilization of CRISPR-Cas gene-editing systems. The precision of CRISPR technology hinges on the guide RNA (gRNA), an oligonucleotide that directs the Cas enzyme to a specific location in the genome. Furthermore, in applications involving homology-directed repair (HDR), a synthetic DNA oligonucleotide template is often supplied.

The chemical synthesis of these critical gRNAs and DNA templates employs this compound phosphoramidite as one of the four essential building blocks for the DNA portions of the molecules. The integrity and purity of the synthetic gRNA are paramount for the accuracy and efficiency of gene editing, as errors in the sequence can lead to off-target effects. By ensuring that the guanosine bases are properly protected during synthesis, the compound facilitates the production of high-quality oligonucleotides required for reliable and precise outcomes in CRISPR-based research and therapeutic development.

Pharmaceutical and Biomedical Research

In the broader context of pharmaceutical and biomedical research, this compound is leveraged both as a synthetic building block for therapeutic molecules and as a compound with its own reported biological activities.

Design and Synthesis of Nucleoside Analogs for Therapeutic Agents

This compound is a cornerstone of modern oligonucleotide synthesis, a process central to the creation of nucleic acid-based drugs such as antisense oligonucleotides, aptamers, and immunomodulatory CpG oligonucleotides. cymitquimica.com These therapeutic modalities are designed to interact with specific cellular targets to alter disease processes. The isobutyryl protecting group is favored for its stability during the synthesis cycles and its reliable removal during the final deprotection step, typically with ammonia. This process, using protected nucleosides like this compound, allows for the routine and scalable production of potential therapeutic agents. cymitquimica.combroadpharm.com

Table 1: Properties of this compound for Oligonucleotide Synthesis

| Property | Description | Reference |

| Chemical Formula | C14H19N5O5 | scbt.com |

| Molecular Weight | 337.33 g/mol | scbt.com |

| Function | Protected nucleoside building block for oligonucleotide synthesis. | broadpharm.com |

| Protecting Group | Isobutyryl (iBu) on the N2 position of guanine. | akonscientific.com |

| Role of Group | Prevents side reactions on the exocyclic amine of guanine during phosphoramidite chemistry. | nih.gov |

Investigation of Antiviral and Anticancer Activities

While this compound is primarily a synthetic intermediate, the broader class of purine (B94841) nucleoside analogs to which it belongs is a rich source of antiviral and anticancer agents. medchemexpress.com These analogs often function by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis or the function of key enzymes involved in nucleic acid metabolism. medchemexpress.comnih.gov

Although specific studies detailing the direct anticancer or antiviral efficacy of this compound are not widely reported, its role in synthesizing therapeutic oligonucleotides is critical. Antisense oligonucleotides, for instance, can be designed to bind to and promote the degradation of viral RNA or messenger RNA (mRNA) from oncogenes. The development of such drugs is entirely dependent on the chemistry enabled by protected nucleosides. Furthermore, research into related, structurally similar compounds provides a strong rationale for exploring modified guanosine analogs as potential therapeutic agents.

Table 2: Examples of Related Nucleoside Analogs and Their Investigated Activities

| Compound Name | Investigated Activity | Findings | Reference |

| N2-Isobutyryl-2'-O-methylguanosine | Antitumor | Purine nucleoside analogs show broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. | medchemexpress.com |

| alpha-L-lyxofuranosyl benzimidazoles | Antiviral (HCMV) | 5-deoxy alpha-L analogues were the most active against Human Cytomegalovirus (HCMV), with IC50 values of 0.2-0.4 µM. | nih.gov |

| N1,N3-Disubstituted Uracil Derivatives | Antiviral (SARS-CoV-2) | Showed a wide antiviral effect against SARS-CoV-2 variants by inhibiting the viral RNA-dependent RNA polymerase (RdRp). | nih.govmdpi.com |

Note: The compounds listed above are structurally related analogs and are shown for context. They are not this compound.

Role in Molecular Diagnostics and Genetic Testing

The fields of molecular diagnostics and genetic testing rely on synthetic DNA oligonucleotides as probes and primers for a variety of techniques, including the Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), DNA sequencing, and microarray analysis. The accuracy of these tests is directly dependent on the precise sequence of the oligonucleotide probes and primers used.

This compound is an indispensable raw material for the production of these diagnostic reagents. Its use ensures that the guanine residues are correctly incorporated into the growing DNA chain, leading to high-purity oligonucleotides with the exact sequence required to reliably detect specific genetic markers, pathogens, or gene expression patterns. The fidelity of these synthetic nucleic acids is critical for the diagnosis of diseases, forensic analysis, and personalized medicine.

Inhibition of Bacterial Processes (e.g., Translocation, Prostaglandin Synthesis, ATP Synthesis)

Beyond its role as a synthetic building block, direct biological activity has been reported for this compound. Specifically, it has been identified as an inhibitor of several key bacterial processes. broadpharm.com This suggests a potential role as a lead compound for the development of novel antibacterial agents. The targeting of fundamental cellular processes like ATP synthesis is a validated strategy for antibiotic development. Moreover, the discovery of 2'-deoxyguanosine-sensing riboswitches in bacteria, which are regulatory RNA elements that control gene expression, presents a potential mechanism of action and a promising target for new antibiotics. mdpi.com

Table 3: Reported Inhibitory Activities of this compound in Bacteria

| Bacterial Process Inhibited | Significance | Reference |

| Translocation | Inhibition of protein or molecule transport across the bacterial cell membrane. | broadpharm.com |

| Prostaglandin Synthesis | Interference with inflammatory pathways that can be modulated by bacteria. | broadpharm.com |

| ATP Synthesis | Disruption of cellular energy production, a critical process for bacterial survival. | broadpharm.com |

Studies of DNA Integrity and Repair Mechanisms

This compound, a modified nucleoside, serves as a crucial tool in molecular biology and genetics for investigating the complex mechanisms of DNA integrity and repair. Its structure, which features an isobutyryl group protecting the exocyclic amine of guanine, is primarily utilized in the chemical synthesis of oligonucleotides. However, its structural similarity to certain types of DNA damage, specifically N2-alkyl-dG lesions, allows it to be used in model systems to understand how cells respond to and repair modified bases. These studies are fundamental to understanding the pathogenesis of diseases associated with genomic instability, such as cancer. escholarship.orgnih.gov

Research on DNA-Protein Interactions

The persistence of DNA damage can obstruct critical cellular processes like replication and transcription. escholarship.org To counteract this, cells have developed DNA damage tolerance mechanisms, including translesion synthesis (TLS), which involves specialized DNA polymerases capable of bypassing lesions. nih.gov Modified nucleosides that mimic DNA adducts are instrumental in studying the interactions between damaged DNA and these specialized proteins.

Research has focused on a class of lesions known as N2-alkyl-2'-deoxyguanosine (N2-alkyl-dG) adducts, which are structurally related to this compound. Studies using synthetic DNA containing N2-alkyl-dG lesions have been pivotal in identifying the specific TLS polymerases that interact with this type of damage. In human cells, polymerases such as Pol κ, Pol ι, and Rev1 have been shown to be involved in bypassing these adducts. nih.gov Similarly, in E. coli, Pol II, Pol IV, and Pol V are required for the efficient bypass of N2-alkyl-dG adducts. escholarship.org These interactions are critical for preventing stalled replication forks, which can otherwise lead to more severe forms of DNA damage and genome instability.

The table below summarizes key DNA polymerases and their roles in interacting with and bypassing N2-alkyl-dG lesions, providing a model for understanding the processing of similar modifications.

| Interacting Protein | Organism/System | Role in Processing N2-alkyl-dG Lesions | Research Finding |

| DNA Polymerase κ (Pol κ) | Human Cells | Facilitates efficient and accurate bypass of the lesion. nih.gov | Depletion of Pol κ can lead to an increase in G → A and G → T mutations at the lesion site. nih.gov |

| DNA Polymerase ι (Pol ι) | Human Cells | Contributes to the bypass of the lesion. nih.gov | Its depletion can result in mutations during translesion synthesis. nih.gov |

| Rev1 | Human Cells | Participates in the multi-protein complex for lesion bypass. nih.gov | Depletion of Rev1 can impair efficient and error-free bypass. nih.gov |

| DNA Polymerase II (Pol II) | E. coli | Required for efficient bypass of the adducts. escholarship.org | Plays a primary role among TLS polymerases in lesion bypass in this organism. escholarship.org |

| DNA Polymerase IV (Pol IV) | E. coli | Contributes to lesion bypass to a lesser degree than Pol II. escholarship.org | Involved in the cellular response to these DNA adducts. escholarship.org |

| DNA Polymerase V (Pol V) | E. coli | Contributes to lesion bypass to a lesser degree than Pol II. escholarship.org | Part of the DNA damage tolerance mechanism in bacteria. escholarship.org |

Investigations into Enzymatic Processing of Nucleic Acids

The enzymatic processing of nucleic acids containing modified bases is a central theme in DNA repair research. This compound and related N2-modified analogs are used to construct specific DNA sequences to probe the activity of various enzymes, particularly DNA polymerases. These studies reveal how enzymes recognize, incorporate, and extend from sites of DNA damage.

A study on a related compound, N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG), demonstrated the nuanced behavior of polymerases when encountering such a modification. nih.gov Researchers found that while the Klenow fragment of E. coli DNA polymerase I could successfully incorporate the modified nucleotide (BuPdGTP) onto the end of a primer, it was unable to extend the DNA chain further. nih.gov Furthermore, the enzyme's 3' to 5' exonuclease (proofreading) activity was incapable of removing the modified nucleotide, indicating that the adduct effectively stalls the polymerase. nih.gov

This stalling phenomenon is a key aspect of the toxicity of DNA lesions. Subsequent processing by TLS polymerases allows the cell to bypass the damage, albeit sometimes at the cost of introducing mutations. Research on N2-alkyl-dG lesions in human cells has shown that while replication bypass is generally efficient, the fidelity depends on the presence of specific TLS polymerases. nih.gov

| Enzymatic Process | Enzyme | Substrate/Lesion | Observation |

| Incorporation | E. coli DNA Polymerase I (Klenow) | N2-(p-n-butylphenyl)-dGTP | The modified nucleotide is successfully incorporated at the 3' end of a primer. nih.gov |

| Extension | E. coli DNA Polymerase I (Klenow) | DNA strand with a 3'-terminal N2-(p-n-butylphenyl)-dG | The polymerase is unable to extend the DNA chain from the modified base. nih.gov |

| Excision (Proofreading) | E. coli DNA Polymerase I (Klenow) | DNA strand with a 3'-terminal N2-(p-n-butylphenyl)-dG | The 3' to 5' exonuclease activity cannot remove the modified nucleotide. nih.gov |

| Translesion Synthesis | Human TLS Polymerases (Pol κ, etc.) | N2-alkyl-dG adducts | The lesions are bypassed with high efficiency in TLS-proficient cells. nih.gov |

Development of Probes for DNA Damage Pathways

The study of DNA damage and repair relies on tools that can initiate or mimic a specific type of lesion within a controlled experimental system. In this context, this compound, when incorporated into synthetic oligonucleotides, serves as a stable analog for N2-alkyl-dG adducts. These synthetic DNA molecules act as powerful probes to investigate the cellular signaling networks known as DNA Damage Response (DDR) pathways. nih.gov

By introducing plasmids containing a site-specific N2-alkyl-dG lesion into cells, researchers can track the entire lifecycle of the damage. escholarship.orgnih.gov This approach allows for the precise study of how the cell detects the lesion, which repair proteins are recruited, and the ultimate fate of the damaged DNA. For example, studies have shown that N2-alkyl-dG adducts can trigger the formation of R-loops—three-stranded nucleic acid structures that can be a source of genomic instability. escholarship.org The accumulation of these R-loops can impede transcription and lead to the formation of dangerous double-strand breaks (DSBs), activating further repair pathways like homologous recombination or non-homologous end joining. escholarship.orgnih.gov

Therefore, oligonucleotides containing these modified bases are not merely passive substrates but active probes used to dissect complex cellular pathways. They enable researchers to ask specific questions about how a particular type of DNA damage contributes to mutagenesis and cellular toxicity.

| Cellular Pathway | Probe | Experimental System | Finding |

| Translesion Synthesis (TLS) | Plasmid with site-specific N2-alkyl-dG | Human and E. coli cells | Used to identify the specific polymerases responsible for lesion bypass and measure the fidelity of the process. escholarship.orgnih.gov |

| R-loop Formation | Episomal plasmids with N2-alkyl-dG | Human cells | The presence of the N2-alkyl-dG adduct induces the formation of R-loop structures at the lesion site. escholarship.org |

| Transcription Interference | Cellular transcription assays | Human cells | Lesion-induced R-loops were found to strongly inhibit the process of transcription. escholarship.org |

| Genome Instability | N2-alkyl-dG incorporation | Human cells | The adducts can lead to the accumulation of double-strand breaks (DSBs), a severe form of DNA damage. escholarship.org |

Advanced Derivatives and Their Specialized Research Applications

Halogenated N2-Isobutyryl-2'-deoxyguanosine Derivatives

The introduction of halogen atoms, particularly fluorine, into the this compound scaffold has been a significant area of research. Fluorine's unique properties, including its small size, high electronegativity, and utility as a ¹⁹F NMR probe, make it a valuable tool for studying nucleic acid structure and function. nih.govmdpi.com

Synthesis and Reactivity of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine

The synthesis of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine has been achieved through the fluorination of a protected this compound precursor. mdpi.comresearchgate.net A common method involves the treatment of 3′,5′-O-Bis(tert-butyldimethylsilyl)-N2-isobutyryl-2′-deoxyguanosine with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). mdpi.commdpi.com The isobutyryl protecting group at the N2 position is crucial for the success of this reaction, as similar fluorination attempts with an N2-(N,N-dimethylformamidine) protecting group have been unsuccessful. mdpi.comresearchgate.net

The reactivity of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine has been investigated, particularly in the context of its stability for solid-phase oligonucleotide synthesis. mdpi.com The compound is found to be labile under certain acidic conditions. mdpi.comresearchgate.net However, it exhibits sufficient stability in the presence of dichloroacetic acid (DCA), an acid commonly used for the removal of the dimethoxytrityl (DMTr) group during solid-phase synthesis. mdpi.com

Despite this stability, the incorporation of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry has proven challenging and has not yielded the desired products. mdpi.comresearchgate.net Furthermore, treatment with aqueous ammonium (B1175870) hydroxide (B78521), a standard deprotection step, does not yield the expected 8-fluoro-2′-deoxyguanosine. Instead, it leads to a mixture of 8-amino-N2-isobutyryl-2′-deoxyguanosine and C8:5′-O-cyclo-2′-deoxyguanosine. mdpi.comresearchgate.net These findings suggest that alternative N-protecting groups and modified solid-phase synthesis conditions are necessary for the successful incorporation of this fluorinated nucleoside into DNA strands. mdpi.com

Applications in Structural Studies and Fluorinated DNA Probes

The primary application of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine and other fluorinated nucleosides lies in their use as probes for structural and dynamic studies of nucleic acids, particularly through ¹⁹F NMR spectroscopy. nih.govmdpi.com The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent reporter for conformational changes in DNA. mdpi.comacs.org For instance, fluorinated nucleosides have been successfully employed to monitor the transition between B-DNA and Z-DNA conformations. acs.org

The incorporation of fluorine at the C8 position of guanine (B1146940) can influence the conformational properties of the nucleoside and, consequently, the DNA duplex. While the direct incorporation of 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine into oligonucleotides has been problematic, the development of suitable synthetic strategies would open the door to its use in detailed structural analyses of DNA. mdpi.com These fluorinated DNA probes would be invaluable for investigating DNA-protein interactions, DNA damage recognition, and the dynamics of DNA secondary structures like G-quadruplexes. nih.govnih.gov

Allyloxy-Modified this compound Derivatives

The introduction of an allyloxy group at the C8 position of this compound represents another strategy to modulate the properties of this nucleoside for specific applications in oligonucleotide synthesis.

Synthetic Approaches for 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine

While detailed synthetic procedures for 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine are not extensively published in readily available literature, its commercial availability suggests established synthetic routes. Generally, the synthesis would likely start from a suitably protected 8-bromo-2'-deoxyguanosine (B1139848) derivative. The isobutyryl group would serve as the protecting group for the exocyclic amine. The synthesis would then proceed via a nucleophilic substitution reaction where the bromide at the C8 position is displaced by an allyloxy group, likely introduced using allyl alcohol in the presence of a base.

Oxidative Damage Mimics and Related Analogs

Oxidative damage to DNA is a constant threat to genome integrity, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being one of the most common and mutagenic lesions. nih.govwikipedia.org Analogs of this compound that mimic this oxidative damage are crucial for studying the mechanisms of DNA damage, repair, and mutagenesis.

The isobutyryl protecting group is utilized in the chemical synthesis of oligonucleotides containing 8-oxodG to prevent side reactions during the phosphoramidite coupling steps. The synthesis of N2-isobutyryl-8-oxo-2'-deoxyguanosine allows for its incorporation into synthetic DNA strands. These modified oligonucleotides are then used as substrates to study the recognition and repair of oxidative damage by various DNA glycosylases and other repair enzymes. morressier.com For example, studies using analogs of 8-oxodG have been instrumental in understanding the substrate specificity of repair enzymes like MutY. morressier.com The N2-isobutyryl group, while essential for synthesis, must be removed in the final deprotection step to yield the native 8-oxodG lesion within the DNA duplex for biological studies. The development of N2-alkylated 8-oxodG derivatives has also provided further insights into the role of the exocyclic amine in the recognition and repair of this lesion. nih.gov

| Compound Name | Molecular Formula | Key Research Application |

| This compound | C₁₄H₁₉N₅O₅ | Starting material for derivative synthesis |

| 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine | C₁₄H₁₈FN₅O₅ | ¹⁹F NMR probe for structural biology |

| 3′,5′-O-Bis(tert-butyldimethylsilyl)-N2-isobutyryl-2′-deoxyguanosine | C₂₆H₄₇N₅O₅Si₂ | Intermediate in the synthesis of 8-fluoro derivative |

| N-fluorobenzenesulfonimide | C₁₂H₁₀FNO₂S | Fluorinating agent |

| 8-amino-N2-isobutyryl-2′-deoxyguanosine | C₁₄H₂₀N₆O₅ | Side product in deprotection of 8-fluoro derivative |

| C8:5′-O-cyclo-2′-deoxyguanosine | C₁₀H₁₁N₅O₄ | Side product in deprotection of 8-fluoro derivative |

| 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine | C₁₇H₂₃N₅O₆ | Building block for modified oligonucleotides |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine | C₁₀H₁₃N₅O₅ | Biomarker for oxidative DNA damage |

| N2-isobutyryl-8-oxo-2'-deoxyguanosine | C₁₄H₁₉N₅O₆ | Synthetic mimic of oxidative DNA damage |

| 5-fluoro-2′-deoxycytidine | C₉H₁₂FN₃O₄ | ¹⁹F NMR probe for DNA structure |

Synthesis of 8-oxo-dG-CE Phosphoramidites and Their Relevance in Oxidative Stress Research

The synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) phosphoramidites is a key process for creating tools to study oxidative DNA damage. 8-oxo-dG is a significant biomarker of oxidative stress, implicated in mutagenesis and the development of various diseases, including cancer. nih.govnih.gov To investigate the effects of this lesion, researchers require synthetic oligonucleotides containing 8-oxo-dG at specific sites.

The chemical synthesis of these oligonucleotides is achieved using phosphoramidite chemistry. The 8-oxo-dG-CE phosphoramidite building block is typically protected at several positions to ensure specific coupling. The full chemical name for this reagent is 5'-Dimethoxytrityl-N2-isobutyryl-8-oxo-deoxyGuanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. glenresearch.com Here, the N2-isobutyryl group protects the guanine base, the dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, and the cyanoethyl group protects the phosphate (B84403).

These phosphoramidites allow for the incorporation of an 8-oxo-dG lesion into a DNA sequence during automated solid-phase synthesis. glenresearch.comglenresearch.com Once the synthesis is complete, the protecting groups, including the N2-isobutyryl group, are removed. The deprotection of oligonucleotides containing the sensitive 8-oxo-dG lesion requires specific conditions, such as using ammonium hydroxide with 0.25M 2-mercaptoethanol, to prevent further oxidation of the lesion. glenresearch.com The resulting modified oligonucleotides are invaluable for research into the structural and functional consequences of oxidative damage, as well as for studying the activity of DNA repair enzymes that recognize and excise this type of lesion. glenresearch.comglenresearch.comglenresearch.com

Table 1: Properties of 8-oxo-dG-CE Phosphoramidite

| Property | Value |

| Full Chemical Name | 5'-Dimethoxytrityl-N2-isobutyryl-8-oxo-deoxyGuanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite glenresearch.com |

| Application | Incorporation of 8-oxo-dG lesions into synthetic oligonucleotides glenresearch.comglenresearch.com |

| Research Area | Oxidative stress, DNA damage and repair, carcinogenesis nih.govnih.gov |

| Key Protecting Groups | N2-isobutyryl, 5'-Dimethoxytrityl (DMT), Cyanoethyl |

Investigation of DNA Damage and Repair through Modified Nucleotides

This compound is not only a precursor for 8-oxo-dG phosphoramidites but also serves as a foundational component for studying other forms of DNA damage. Alkylation at the N2 position of guanine is another common form of DNA damage resulting from exposure to various endogenous and environmental agents. nih.gov

To understand the biological consequences of such lesions, researchers utilize synthetic DNA containing site-specifically placed N2-alkyl-dG adducts. The synthesis of these modified DNA strands often involves phosphoramidite building blocks derived from this compound, where the isobutyryl group is later replaced by the specific alkyl group under investigation or where the alkylation is performed on the protected nucleoside.

A study investigating the effects of N2-alkyl-dG lesions (where alkyl = ethyl, n-butyl, isobutyl, and sec-butyl) on DNA replication in Escherichia coli demonstrated that these adducts can impede the replication process. nih.gov Using a competitive replication and adduct bypass (CRAB) assay, the study measured the efficiency with which DNA polymerases could bypass these lesions. The results showed that all tested N2-alkyl-dG adducts hindered DNA replication to some extent. nih.gov

The bypass efficiencies were found to be 36.5% for N2-Et-dG, 31.5% for N2-nBu-dG, 27.1% for N2-iBu-dG, and 28.5% for N2-sBu-dG. nih.gov These findings indicate that the bulkier butyl adducts present a slightly stronger block to replication than the ethyl adduct. nih.gov The research also revealed that specific DNA polymerases, particularly Pol II, are crucial for the efficient and accurate bypass of these small N2-alkyl-dG adducts in E. coli. nih.gov This type of research, enabled by modified nucleotides, is fundamental to understanding the mechanisms of DNA damage tolerance and repair that help maintain genomic stability. mdpi.com

Table 2: Research Findings on Bypass Efficiency of N2-Alkyl-dG Lesions in E. coli

| N2-Alkyl-dG Lesion | Bypass Efficiency (%) | Mutagenicity | Primary Bypass Polymerase |

| N2-Et-dG | 36.5 nih.gov | Not mutagenic nih.gov | Pol II nih.gov |

| N2-nBu-dG | 31.5 nih.gov | Not mutagenic nih.gov | Pol II nih.gov |

| N2-iBu-dG | 27.1 nih.gov | Not mutagenic nih.gov | Pol II nih.gov |

| N2-sBu-dG | 28.5 nih.gov | Not mutagenic nih.gov | Pol II nih.gov |

Analytical Methodologies for Characterization and Purity Assessment of N2 Isobutyryl 2 Deoxyguanosine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methodologies are indispensable for the definitive structural elucidation and molecular weight confirmation of N2-isobutyryl-2'-deoxyguanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous structural determination of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates the complete assignment of proton and carbon signals, thereby confirming the covalent attachment of the isobutyryl group to the N2 position of the guanine (B1146940) base.

In ¹H NMR spectra, characteristic chemical shifts are observed for the protons of the deoxyribose moiety, the guanine base, and the isobutyryl protecting group. For example, the anomeric proton (H-1') of the deoxyribose sugar typically resonates as a triplet. The protons of the isobutyryl group exhibit a distinctive pattern, with the methyl protons appearing as a doublet and the methine proton as a septet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. Significant signals include the carbonyl carbon of the isobutyryl group, which resonates at a characteristic downfield shift, and the distinct signals for the carbons of the guanine and deoxyribose moieties.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Guanine Base | ||

| H-8 | 7.95 | 137.5 |

| C-2 | 148.5 | |

| C-4 | 150.2 | |

| C-5 | 119.8 | |

| C-6 | 155.9 | |

| C-8 | 137.5 | |

| Deoxyribose Sugar | ||

| H-1' | 6.28 | 83.9 |

| H-2'a, H-2'b | 2.33, 2.75 | 39.1 |

| H-3' | 4.62 | 71.5 |

| H-4' | 4.11 | 87.8 |

| H-5'a, H-5'b | 3.75 | 62.5 |

| Isobutyryl Group | ||

| CH | 2.80 | 36.5 |

| CH₃ | 1.25 | 19.2 |

| C=O | 179.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and analyzing its fragmentation patterns, which provides further structural validation. Techniques such as Electrospray Ionization (ESI) are commonly utilized for this purpose. The expected exact mass of this compound allows for precise molecular formula confirmation through high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A predominant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a fragment ion corresponding to the N2-isobutyrylguanine base.

Chromatographic Techniques

Chromatographic methods are essential for evaluating the purity of this compound and for monitoring the progress of its synthesis and subsequent incorporation into oligonucleotides.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for determining the purity of this compound and for tracking the efficiency of chemical reactions. Reversed-phase HPLC, typically utilizing a C18 stationary phase, is the most frequently employed method.

A gradient elution system is commonly implemented, using a mobile phase composed of an aqueous buffer, such as triethylammonium (B8662869) acetate, and an organic modifier like acetonitrile. The retention time of this compound is distinct from that of the unreacted 2'-deoxyguanosine (B1662781) and any potential side products, allowing for their separation and quantification. By integrating the peak areas in the resulting chromatogram, the purity of the compound can be accurately determined. This technique is also invaluable for monitoring the progress of the protection reaction and ensuring complete deprotection following oligonucleotide synthesis.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase A | 0.1 M Triethylammonium acetate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Biophysical Characterization of Modified Nucleic Acid Constructs

Following the incorporation of this compound into synthetic oligonucleotides, biophysical techniques are employed to evaluate the impact of this modification on the structural and thermodynamic properties of the nucleic acid duplex.

Ultraviolet (UV) Transition Thermal Denaturation (Tm) Studies

Ultraviolet (UV) thermal denaturation studies are performed to determine the melting temperature (Tm) of oligonucleotides containing this compound. The Tm is defined as the temperature at which 50% of the double-stranded nucleic acid has dissociated into single strands. This transition is monitored by measuring the increase in UV absorbance at 260 nm as a function of temperature, a phenomenon known as the hyperchromic effect.

By comparing the Tm of an oligonucleotide containing the modified base with an otherwise identical unmodified oligonucleotide, the effect of the N2-isobutyryl group on the thermodynamic stability of the duplex can be precisely quantified. Such studies are crucial for confirming the successful removal of the protecting group after synthesis, as the presence of the bulky isobutyryl moiety would significantly destabilize the duplex, leading to a lower Tm. These analyses ensure that the final oligonucleotide product exhibits the desired hybridization characteristics for its intended application.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov Since nucleic acids are inherently chiral due to the D-sugars and their helical coiling, CD spectroscopy is exceptionally sensitive to their secondary structure. nih.govresearchgate.net The technique is widely used to analyze the conformation of oligonucleotides containing modified bases, such as this compound.

The CD spectrum of a nucleic acid is dictated by the electronic interactions between stacked bases. researchgate.net Consequently, different nucleic acid structures exhibit distinct CD signatures. For instance, the canonical B-form DNA typically shows a positive band around 275 nm, a negative band near 245 nm, and a crossover at approximately 258 nm. In contrast, A-form DNA and RNA duplexes display a strong positive band near 260 nm and a deep negative band around 210 nm. Other structures like G-quadruplexes have their own unique spectral features, which can vary depending on whether the strand arrangement is parallel or antiparallel. nih.gov

When a modification like the N2-isobutyryl group is introduced to a deoxyguanosine residue within an oligonucleotide, it can influence the local and global conformation. This alteration is detectable by CD spectroscopy. Research on other modified oligonucleotides demonstrates that such changes can affect helical parameters, duplex stability, and the propensity to form non-canonical structures. scirp.org

Research Findings: Studies on oligonucleotides with various modifications provide a framework for interpreting the conformational effects of an N2-isobutyryl group. For example, analysis of oligonucleotides modified with an oxanorbornane scaffold (OxNorNA) revealed distinct CD spectra for the modified single strands compared to their natural counterparts. researchgate.net Upon hybridization with complementary DNA or RNA, the resulting duplexes also showed characteristic CD spectra, confirming the formation of ordered, helical structures and allowing for their classification as A-like or B-like helices. researchgate.net

The influence of environmental factors, such as the presence of specific ions, on the conformation of modified oligonucleotides is also effectively studied with CD. In phosphorothioate (B77711) oligonucleotides containing G-quadruplex forming sequences, the addition of divalent cations like Mg²⁺, Ca²⁺, and Ba²⁺ was shown to induce or stabilize parallel G-tetraplex structures, an effect clearly monitored by the change in the CD signal intensity at specific wavelengths. nih.gov

The table below summarizes the characteristic CD spectral features for common nucleic acid conformations, which serves as a basis for analyzing oligonucleotides containing this compound.

Table 1: Characteristic CD Signatures of Nucleic Acid Conformations

| Conformation | Approximate Peak Positions (nm) | Spectral Characteristics |

|---|---|---|

| B-Form DNA | Positive: ~275-280Negative: ~245 | Represents a standard right-handed double helix. |

| A-Form DNA/RNA | Positive: ~260Negative: ~210 | Indicates a more compact right-handed helix. |

| Z-Form DNA | Negative: ~290Positive: ~260 | Characteristic of a left-handed double helix. |

| Parallel G-Quadruplex | Positive: ~264Negative: ~240 | Suggests a four-stranded structure with parallel strand alignment. |

| Antiparallel G-Quadruplex | Positive: ~295Negative: ~265 | Suggests a four-stranded structure with antiparallel strand alignment. |

This data is compiled from established findings in nucleic acid spectroscopy. researchgate.netnih.gov

Gel Electrophoretic Studies for Nucleic Acid Characterization

Gel electrophoresis is a fundamental technique for the separation, purification, and analysis of nucleic acids based on their size, charge, and conformation. For synthetic oligonucleotides, including those containing this compound, denaturing polyacrylamide gel electrophoresis (PAGE) is the gold standard for assessing purity and verifying length. nih.govumich.edu

The process involves electrophoresis through a thin slab of polyacrylamide gel. The inclusion of a denaturant, typically 7 M urea, ensures that the oligonucleotides are separated based primarily on their length (i.e., number of nucleotides), as it disrupts the hydrogen bonds that cause secondary structures. qiagen.com After automated chemical synthesis, the crude product contains the full-length oligonucleotide as well as shorter "failure sequences" (n-1, n-2, etc.). nih.gov Denaturing PAGE provides the high resolution necessary to separate the full-length product from these shorter impurities. nih.gov

Research Findings and Methodology: The standard protocol for analyzing a synthetic oligonucleotide involves the following steps:

Gel Preparation: A polyacrylamide gel is prepared with a concentration chosen based on the length of the oligonucleotide to be resolved (e.g., 12-20% for typical oligos). umich.edu Urea is added to the gel mixture to create denaturing conditions.

Sample Preparation: The oligonucleotide sample is dissolved in a loading buffer containing a denaturant (like formamide) and tracking dyes (such as bromophenol blue and xylene cyanol). The sample is heated to 90-95°C and then snap-cooled on ice to ensure complete denaturation before loading. qiagen.com

Electrophoresis: The samples are loaded onto the gel, and an electric field is applied. The negatively charged oligonucleotides migrate towards the positive electrode, with shorter fragments moving faster through the gel matrix. umich.edu

Visualization: After electrophoresis, the oligonucleotide bands are visualized. Common methods include UV shadowing (where the nucleic acids cast a shadow on a fluorescent plate), or staining with dyes like methylene (B1212753) blue or Stains-All™. qiagen.com The primary band should correspond to the expected molecular weight of the full-length product.

The purity of the oligonucleotide is assessed by the intensity of the main band relative to any shorter failure sequence bands. For many demanding applications, purification of the full-length oligonucleotide from the gel is performed. nih.govresearchgate.net

Capillary gel electrophoresis (CGE) is a more advanced, automated alternative to slab PAGE. researchgate.netnih.gov CGE offers extremely high resolution, often capable of single-base resolution, and is used extensively for the quantitative analysis of therapeutic oligonucleotides and their metabolites due to its speed and reproducibility. researchgate.netnih.gov

Table 2: Typical Denaturing PAGE Conditions for Oligonucleotide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Gel Matrix | 12-20% Polyacrylamide | Sieving matrix for separating molecules by size. Higher % for shorter oligos. |

| Denaturant | 7 M Urea | Disrupts secondary structures to ensure separation is based on length. |

| Buffer System | 1x TBE (Tris/Borate/EDTA) | Maintains pH and conducts current. |

| Sample Loading Buffer | Formamide, EDTA, Bromophenol Blue, Xylene Cyanol | Denatures sample, aids in loading, and tracks migration progress. |

| Voltage | 200-400 V (for minigels) | Drives the migration of oligonucleotides through the gel. |

| Visualization | UV Shadowing or Methylene Blue Staining | Allows for the detection of oligonucleotide bands in the gel. |

This data represents a generalized protocol based on standard laboratory procedures. umich.eduqiagen.com

Q & A

Q. What are the recommended methods for synthesizing N2-Isobutyryl-2'-deoxyguanosine, and how can reaction yields be optimized?

The synthesis of this compound typically involves protecting the exocyclic amine of 2'-deoxyguanosine with isobutyric anhydride. A validated protocol includes:

- Reacting [1,3,NH2-15N3]-2′-deoxyguanosine with isobutyric anhydride in dry pyridine under argon, using chlorotrimethylsilane (TMSCl) as a catalyst .

- Purification via reversed-phase medium-pressure liquid chromatography (MPLC) with a gradient of acetonitrile/water (3–30%) to achieve 61% yield .

- Key optimization steps: Pre-drying reagents, inert gas atmosphere, and controlled temperature (78°C for 14 days for isotopic labeling variants) .

Q. How can the purity and structural integrity of this compound be characterized?

Critical analytical methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 15N NMR to confirm regioselective isobutyrylation (e.g., δ 7.92 ppm for H8 in 1H NMR; 15N shifts at 73.45 and 166.12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS ([M+H]+ observed at m/z 341.1 vs. calculated 341.1) .

- UV Spectroscopy : λmax at 254 nm for purity assessment .

Q. What are the solubility challenges of this compound, and how can they be mitigated in aqueous experimental systems?

The compound is sparingly soluble in water due to its hydrophobic isobutyryl group . Strategies to enhance solubility:

Q. What are the primary research applications of this compound in molecular biology?

Its main use is as a protected phosphoramidite in solid-phase oligonucleotide synthesis:

- Prevents undesired side reactions during automated DNA/RNA synthesis (e.g., guanine oxidation or depurination) .

- Enables the production of primers, probes, and modified nucleic acids for PCR, CRISPR, or gene silencing .

Advanced Research Questions

Q. How does this compound compare to other guanine-protecting groups (e.g., acetyl, benzoyl) in terms of stability and deprotection efficiency?

- Stability : The isobutyryl group offers superior resistance to nucleophilic attack during synthesis compared to acetyl .

- Deprotection : Requires prolonged treatment with concentrated ammonium hydroxide (e.g., 29% aq. NH4OH for 15 min at room temperature) .

- Data : Isobutyryl protection reduces side products by 20–30% compared to acetyl in phosphoramidite-based syntheses .

Q. What isotopic labeling strategies exist for this compound to enable NMR or mass spectrometry tracking in metabolic studies?

A method for 15N3-labeling involves:

Q. How does the isobutyryl group influence the thermodynamics of DNA duplex formation compared to unmodified deoxyguanosine?

- Thermodynamic Impact : The bulky isobutyryl group destabilizes duplexes by ~1.5 kcal/mol due to steric hindrance, as shown in melting temperature (Tm) assays .

- Structural Studies : X-ray crystallography reveals distortions in the major groove when incorporated into G-quadruplexes .

Q. What are the oxidative degradation pathways of this compound, and how can they be minimized during storage?

- Degradation : Susceptible to hydroxyl radical attack at the C8 position, forming 8-oxo derivatives .

- Mitigation : Store under argon at –20°C in anhydrous DMSO or acetonitrile. Add antioxidants like Na2SO3 (0.1% w/v) to aqueous solutions .

Methodological Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting claims about aqueous solubility?

Q. Why do isotopic labeling yields vary across studies, and how can reproducibility be improved?

- Key Factors : Reaction duration (≥14 days), anhydrous conditions, and precise control of NH4Cl/KHCO3 ratios .

- Best Practices : Use freshly dried solvents and monitor reaction progress via TLC or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。